[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444620
InChI: InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-12(8-10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13444620

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-12(8-10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t13-/m0/s1
Standard InChI Key PRKDPMNXBKMVHB-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N

Introduction

Molecular Structure and Stereochemical Features

The molecular architecture of this compound is defined by three primary components:

  • A piperidine ring serving as the central heterocyclic scaffold.

  • A methyl-carbamic acid tert-butyl ester group attached to the piperidine nitrogen.

  • An (S)-2-amino-3-methylbutyryl side chain linked to the piperidine ring.

The stereochemistry at the second carbon of the amino acid moiety (S-configuration) is critical for molecular recognition in biological systems. The tert-butyl ester acts as a protecting group, enhancing stability during synthesis while allowing deprotection under controlled acidic conditions.

Key Structural Identifiers

PropertyValueSource
IUPAC Nametert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate
Canonical SMILESCC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Standard InChIKeyPRKDPMNXBKMVHB-ZDUSSCGKSA-N
PubChem CID66566341

Synthesis and Preparation

The synthesis of this compound follows a multi-step strategy common to carbamate derivatives:

  • Piperidine Functionalization: The piperidine ring is substituted at the 4-position with a methyl group, facilitated by nucleophilic alkylation or reductive amination.

  • Amino Acid Coupling: The (S)-2-amino-3-methylbutyryl moiety is introduced via peptide coupling reagents such as HATU or EDCI, ensuring retention of stereochemistry.

  • Carbamate Formation: Reaction with tert-butyl carbamoyl chloride in the presence of a base (e.g., triethylamine) yields the final protected carbamate.

Critical parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions.

Physical and Chemical Properties

Physicochemical Profile

  • Molecular Weight: 313.44 g/mol.

  • Lipophilicity: Predicted logP ≈ 2.1 (estimated using fragment-based methods), indicating moderate hydrophobicity suitable for membrane permeability.

  • Solubility: Limited aqueous solubility (<1 mg/mL in water) but soluble in polar aprotic solvents (e.g., DMSO, DMF).

Stability Considerations

  • Thermal Stability: Stable at room temperature but degrades above 150°C.

  • Hydrolytic Sensitivity: The tert-butyl ester is resistant to mild acids/bases but cleavable with strong acids like trifluoroacetic acid.

Comparative Analysis with Related Carbamates

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
[1-((S)-2-Amino...]-isopropyl-carbamateC₁₉H₃₇N₃O₃355.5Isopropyl vs. methyl substituent
[1-((S)-2-Amino...]-cyclopropyl-carbamateC₁₇H₃₃N₃O₃327.5Cyclopropyl vs. methyl group

The methyl substituent in the target compound offers a balance between steric bulk and synthetic accessibility compared to bulkier analogs.

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